molecular formula C18H19BrN2O B4287194 N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide

N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide

Cat. No.: B4287194
M. Wt: 359.3 g/mol
InChI Key: VOGHBVNFNYWYNQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide typically involves the following steps:

    Formation of the Quinoline Intermediate: The quinoline intermediate can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

    Bromination: The bromophenyl group is introduced through a bromination reaction, where a phenyl ring is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Acetamide Formation: The final step involves the acylation of the quinoline intermediate with an acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted bromophenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    N-(4-fluorophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide: Similar structure but with a fluorophenyl group instead of a bromophenyl group.

    N-(4-methylphenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide: Similar structure but with a methylphenyl group instead of a bromophenyl group.

The uniqueness of this compound lies in its specific bromophenyl substitution, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c1-13-4-9-17-14(11-13)3-2-10-21(17)12-18(22)20-16-7-5-15(19)6-8-16/h4-9,11H,2-3,10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGHBVNFNYWYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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